Sulfasalazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 1.3X10+1 mg/L at 25 °C (est)

Practically insoluble in water

Very slightly soluble in ethanol; practically insoluble in diethyl ether, chloroform, and benzene; soluble in aqueous solution of alkali hydroxides

Synonyms

Canonical SMILES

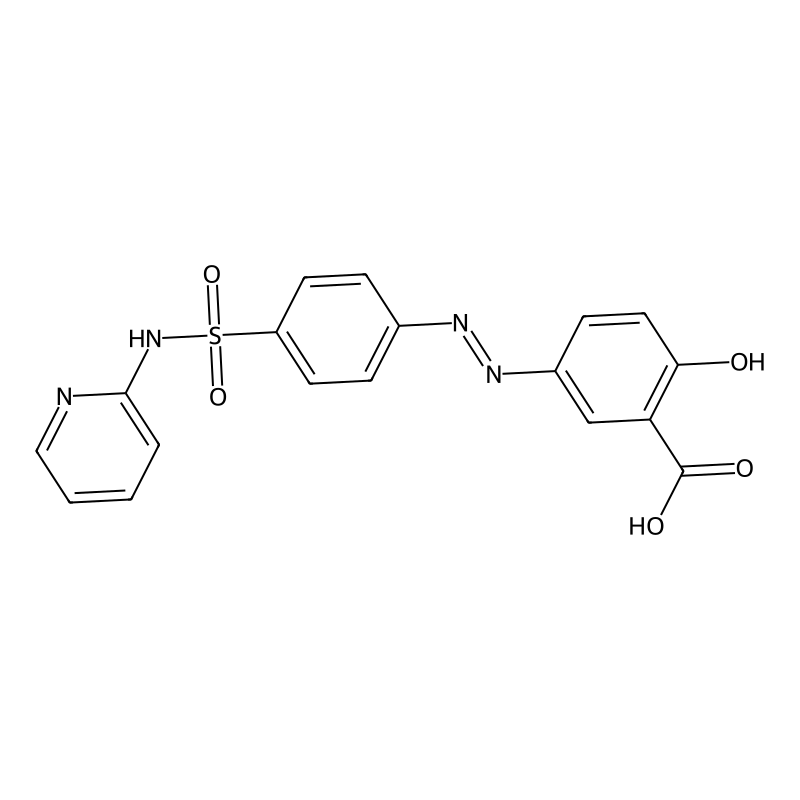

Sulfasalazine is an established anti-inflammatory agent composed of 5-aminosalicylic acid (5-ASA) and sulfapyridine, linked by an azo bond.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHyOYWC2c4RSNOoAdFKrKqbTKhDDbh8uCfUTue7Yj3fQnERrtII5NYcDzBV-5sJ197CD9I1_zSJPCkRWCDELKIntbxbuRmwZW-JErkQJqXxCIvkfoydmns0vFE7RhWWgwBxxG8xNUXsCu7cH0x1TFX3PUvUX3UlFaFPQx7nXhSxOPjKMN4OHfMjZ_zruv5RWjnNNMnGYcHmDvPX3zvqTxyzjJRTIZtKFVRHb6TNtRg%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFWiBCd_XYB1saDeAUnF1j3UX2FxCAnvCO5V9BdVbJn93F92yYu5bw3FQ4lrKfb00bfW0TzXkQsKnRaTZAX4iP3dNpTralGt7sB1xmuxa3RXBBwU6vjEJu2gZq5aNey7iV0xBQKUcHZfIUQ32YbhJcdy-t_WZkPjEDCB8Pfjp6Tu4FWvUKEFzTeGZhpnN__nKFuSzs-Ohp9ZmXCvoG_WP2uFgwCtTqQARPAaDJOzcg%3D)] This specific chemical structure is not incidental; it functions as a prodrug designed for targeted delivery to the colon. The azo bond protects the active 5-ASA moiety from absorption in the upper gastrointestinal tract.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHyOYWC2c4RSNOoAdFKrKqbTKhDDbh8uCfUTue7Yj3fQnERrtII5NYcDzBV-5sJ197CD9I1_zSJPCkRWCDELKIntbxbuRmwZW-JErkQJqXxCIvkfoydmns0vFE7RhWWgwBxxG8xNUXsCu7cH0x1TFX3PUvUX3UlFaFPQx7nXhSxOPjKMN4OHfMjZ_zruv5RWjnNNMnGYcHmDvPX3zvqTxyzjJRTIZtKFVRHb6TNtRg%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH4Ma10Yqz9V0kk-19sdxeuuy5YGSJE1uQi0C6Fr8YGbvvBUhXhoDUySuspMZEA7Oy1Rx849gEuuo6CL2cJXwkVoCI40gEmwCgIrVSq7jtHLb0vH4wipsBogoqN-eL1oeshV3NAYa3tiP9oiU1XXvSnh7_a)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFBfIkp_vOgMzF8JCPY79uevKLQcv761DtIPD0vFAxIegDpqrN2BXQBdMkXGE9CLNsyx_nnRgQ2hQ0zjgMux1PlVyTdNj960aLCakp6NQfybPccuWp9hnRTn1rXQ-vQi3IA_0ykxmeordXPj2ADh3DKMivBrxW5hu6lFipQFStknYX5VEnl5a7pdInNHfZNeD08xg790TNudB64ZT7GxMD7VdIABSzTEeYaNWaAug8ZA8hvh_XxiUsio6cxn3ID4RV9kLql)] Once it reaches the colon, resident bacterial azoreductases cleave the bond, releasing the therapeutically active 5-ASA and the sulfapyridine carrier molecule directly at the site of inflammation, which is critical for its use in inflammatory bowel disease (IBD).[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFWiBCd_XYB1saDeAUnF1j3UX2FxCAnvCO5V9BdVbJn93F92yYu5bw3FQ4lrKfb00bfW0TzXkQsKnRaTZAX4iP3dNpTralGt7sB1xmuxa3RXBBwU6vjEJu2gZq5aNey7iV0xBQKUcHZfIUQ32YbhJcdy-t_WZkPjEDCB8Pfjp6Tu4FWvUKEFzTeGZhpnN__nKFuSzs-Ohp9ZmXCvoG_WP2uFgwCtTqQARPAaDJOzcg%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEPSq6l0WeVgc9AY5MojBwQhKPBFQaSKI9GMiOcZzKZlCBtF-KwxQ4uy_44HwDY2eWXSHunGACobwO4P0ymYHOzNPJfziRpykOFiEqOLsISXLskJkDCP7yltE5iXJv4nOB8cQ8bixEkSDUQUho%3D)]

References

- [1] Pawar, S. P., et al. "Solubility and Dissolution Enhancement of Sulfasalazine by Solid Dispersion Technique." Research Journal of Pharmacy and Technology 10.7 (2017): 2174-2181.

- [2] Fernández-Mañé, M., et al. "Conventional Medical Management of Crohn's Disease: Sulfasalazine." Crohn's Disease / Book 1 (2011).

- [3] Solanki, D., et al. "Solubility and Dissolution Enhancement of Sulfasalazine by Solid Dispersion Technique." Request PDF. N.p., n.d. Web.

- [4] Gao, J., et al. "Modulation of Gut Microbiome Composition and Function in Experimental Colitis Treated with Sulfasalazine." Frontiers in Microbiology 8 (2017): 1695.

Procuring the active metabolite, mesalamine (5-ASA), instead of sulfasalazine is a critical process error for applications requiring colon-specific activity. Unformulated 5-ASA is readily absorbed in the upper gastrointestinal tract, preventing it from reaching the target colonic tissue in therapeutic concentrations.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGsS6GBBMKA3uDH7DHtY4G6n7NG7NXUUs4JE1riM3XKnkMm5j3InMfyqvvnteUHSO4AgzenxMHTkA2OYsxXQZBC3oxG-GF7N-Kmdx26h4qhK9fFM301FzaiM_QUoJEw2U1V-LM%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFiZnPCmHzAaKlisBYDHtkYf_0Vy6g0nxZr2rACIlHTWLlz5cFMoAExlF5STdcE2eqRGcqwmPuXgEzdrDsF_qfD3irI-QlHePJHxhWO-iLLgtdNSSJ6QO-pny-Asto2SEXTjQwq14AMeRZYgDSr-MIENy1zVl2UmTvyjfLwNXoMSJHW-IiKUzc8e0kD3h0RwHAr5Iv7zklqRsQZs5PmbCo50DhCUKkgLJEIU29rGxQbd4ogxRcWzjRZzwgvqpA3)] The entire value proposition of sulfasalazine lies in its azo-linked structure, which ensures the active compound is transported to the colon before activation.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFABWYifpTYBohuSHugToyMUa61N0e9kwAOJKcfuQrBU907lpzJomdWt6V7TsQfW9cGUp8RWkYXfSDeOsJWG06oR93PhX_GCZp9UQu5tsr1MIVlOetIOS3dJASmlNNT9LY_gYGn)] Similarly, other 5-ASA prodrugs like balsalazide or olsalazine are not direct substitutes, as they utilize different carrier molecules that result in distinct side-effect profiles and patient tolerance levels, a key consideration in both clinical and preclinical study design.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEGW0Y5lGMIIH8-34OOGDtUMsfXj2Xb3wSOdMF-i3UaX9xE5YfN6M2hDNOL5Eq4iTVi18xk0aVSCsKsOhKel59bxcCHh7ovkchGl8zWJkfS8xFgR6zezBz69ha2RZQkbpDqZGy7F3xkFA%3D%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQERwWKsybml61dvAjtLWLcjkQ3kjb2evN8NmNP84Eai8Xgw9qaE-tu0tl4qhpQTPppN9GexnrgtNDHK3O5oXW0FmHoOXOxz767bK2mVBY1y6uCpYLlMEsCvFzanSgixhdL3flZUDZGM8ptCyIgrQow%3D)] Therefore, selecting sulfasalazine is a deliberate choice for its specific delivery mechanism and its well-characterized sulfapyridine-linked metabolite profile.

References

- [1] Ikeya, K., et al. "Switching between Three Types of Mesalazine Formulation and Sulfasalazine in Patients with Active Ulcerative Colitis Who Have Already Received High-Dose Treatment with These Agents." Medicina 55.12 (2019): 769.

- [2] Crohn's and Colitis Canada. "Sulfasalazine and 5-Aminosalicylates (5-ASA)." IBD Journey, n.d.

- [3] Fukushima, T., et al. "Measurement of colonic mucosal concentrations of 5-aminosalicylic acid is useful for estimating its therapeutic efficacy in distal ulcerative colitis: comparison of orally administered mesalamine and sulfasalazine." Journal of gastroenterology and hepatology 16.8 (2001): 883-8.

- [4] Moss, A. C. "Review Article: balsalazide therapy in ulcerative colitis." Alimentary pharmacology & therapeutics 15.10 (2001): 1549-54.

- [5] Lichtenstein, G. R. "Inflammatory bowel disease: Sorting out the treatment options." Cleveland Clinic journal of medicine 68.8 (2001): 694-709.

Superior Colonic Mucosal Delivery Compared to Oral Mesalamine

The primary procurement justification for Sulfasalazine is its superior ability to deliver the active 5-ASA moiety to the colon compared to standard oral mesalamine (5-ASA) formulations. In a direct comparison of patients receiving oral therapy, the colonic mucosal concentration of 5-ASA was significantly higher in the group administered sulfasalazine than in the group taking a slow-release mesalamine formulation (p < 0.01).[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH4Ma10Yqz9V0kk-19sdxeuuy5YGSJE1uQi0C6Fr8YGbvvBUhXhoDUySuspMZEA7Oy1Rx849gEuuo6CL2cJXwkVoCI40gEmwCgIrVSq7jtHLb0vH4wipsBogoqN-eL1oeshV3NAYa3tiP9oiU1XXvSnh7_a)] This demonstrates that the azo-prodrug structure of sulfasalazine is more efficient at bypassing upper GI absorption and delivering the active compound to the target tissue.

| Evidence Dimension | Colonic Mucosal 5-ASA Concentration |

| Target Compound Data | Significantly higher than mesalamine group (p < 0.01) |

| Comparator Or Baseline | Oral slow-release mesalamine (5-ASA) |

| Quantified Difference | Statistically significant (p < 0.01) increase in mucosal 5-ASA concentration |

| Conditions | Biopsies from rectum and sigmoid colon of human patients with ulcerative colitis. |

For any research or application where maximal, localized concentration of 5-ASA in the colon is critical, sulfasalazine provides a more effective delivery vehicle than procuring and administering 5-ASA directly.

Defined Low Aqueous Solubility Profile Essential for GI Transit

Sulfasalazine's inherent low aqueous solubility is a key physicochemical property that enables its function as a colon-targeted prodrug, preventing premature dissolution and absorption. Its solubility in distilled water is reported to be just 0.034 mg/mL.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH4Ma10Yqz9V0kk-19sdxeuuy5YGSJE1uQi0C6Fr8YGbvvBUhXhoDUySuspMZEA7Oy1Rx849gEuuo6CL2cJXwkVoCI40gEmwCgIrVSq7jtHLb0vH4wipsBogoqN-eL1oeshV3NAYa3tiP9oiU1XXvSnh7_a)] Further studies show its solubility is highly pH-dependent, being 3 orders of magnitude lower in acidic conditions (pH 2.0) than in neutral conditions (pH 7.4), which is characteristic of its transit from the stomach to the lower intestine.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFCPgyCD36qiWGg_sl-vZ6bLLPipRxMDDt_D-envcSz1jwT5aQ1sULSm6s8NQ17amt8xi_sSFcO9gmCLOMxIlvhN4y9zrh0B-U1c7hsIL4_tgZVDFFBwYuKUKXDc9aW60O9Dk0b4jXai6MVzh9vKQN_jD3XyI5_KNR7Igez7wB_kg_eIamBwdn29A5BcnOipM5ta0qGLQee33QiPHRBHhbYPiphzWH8RJAymg_YcQnsIPSDNSfIEg%3D%3D)] This contrasts with some of its salts or derivatives designed for enhanced solubility, making the parent compound the specific choice for applications leveraging this low-solubility transit mechanism.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | 0.034 mg/mL in distilled water; solubility is 1000x lower at pH 2.0 vs pH 7.4 |

| Comparator Or Baseline | Highly soluble salt forms or other APIs |

| Quantified Difference | Extremely low solubility in acidic pH ensures minimal upper GI dissolution. |

| Conditions | Solubility measured in distilled water and buffer solutions at various temperatures (293.15–313.15 K). |

For formulation development or research models requiring a compound to remain solid through the upper GI tract, sulfasalazine's well-defined low solubility is a critical, non-substitutable procurement attribute.

Distinct Side-Effect Profile Compared to Newer Aminosalicylates

A key differentiator for selecting Sulfasalazine over newer 5-ASA prodrugs like Balsalazide is its unique metabolite, sulfapyridine, which is linked to a higher incidence of adverse events.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH4Ma10Yqz9V0kk-19sdxeuuy5YGSJE1uQi0C6Fr8YGbvvBUhXhoDUySuspMZEA7Oy1Rx849gEuuo6CL2cJXwkVoCI40gEmwCgIrVSq7jtHLb0vH4wipsBogoqN-eL1oeshV3NAYa3tiP9oiU1XXvSnh7_a)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFCPgyCD36qiWGg_sl-vZ6bLLPipRxMDDt_D-envcSz1jwT5aQ1sULSm6s8NQ17amt8xi_sSFcO9gmCLOMxIlvhN4y9zrh0B-U1c7hsIL4_tgZVDFFBwYuKUKXDc9aW60O9Dk0b4jXai6MVzh9vKQN_jD3XyI5_KNR7Igez7wB_kg_eIamBwdn29A5BcnOipM5ta0qGLQee33QiPHRBHhbYPiphzWH8RJAymg_YcQnsIPSDNSfIEg%3D%3D)] In a comparative trial, patients on sulfasalazine were withdrawn due to intolerance at a significantly higher rate than those on balsalazide (P = 0.021).[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFABWYifpTYBohuSHugToyMUa61N0e9kwAOJKcfuQrBU907lpzJomdWt6V7TsQfW9cGUp8RWkYXfSDeOsJWG06oR93PhX_GCZp9UQu5tsr1MIVlOetIOS3dJASmlNNT9LY_gYGn)] Specifically, common side effects like nausea and headache are reported in up to 33% of sulfasalazine users, compared to 19% (nausea) and 9% (headache) for balsalazide users.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFKNjj63hjJcweWMjdTRjI_COm3gxkMEc2chiS1Q32ckTl3s2wL2zQyduuBLtPWJUPhNW9gKQUWqclPt0d_JM7Way31hqkX50HzAkCNInxxisNRosRkOG0ir8I_JqRLqkXSdJ8F9uFwu1HMwf0%3D)] This makes sulfasalazine the necessary choice for studies aiming to model these specific side effects or for use as a benchmark comparator against which novel, better-tolerated colon-delivery drugs are developed.

| Evidence Dimension | Incidence of Nausea / Headache |

| Target Compound Data | Nausea (up to 33%), Headache (up to 33%) |

| Comparator Or Baseline | Balsalazide: Nausea (19%), Headache (9%) |

| Quantified Difference | Sulfasalazine shows a ~1.7x higher incidence of nausea and a ~3.7x higher incidence of headache compared to Balsalazide. |

| Conditions | Reported side effects from clinical trials in patients with ulcerative colitis. |

Researchers specifically investigating sulfapyridine-mediated toxicity or developing drugs with improved tolerance must procure sulfasalazine, as substitutes lacking this moiety cannot replicate the target biological effects.

Defined Thermal Stability for Process Control

Sulfasalazine exhibits a distinct and well-defined thermal profile, which is critical for process control in manufacturing and formulation. Differential scanning calorimetry (DSC) analysis shows a sharp endothermic peak corresponding to its melting point at approximately 259.0 °C, immediately followed by exothermic degradation.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH4Ma10Yqz9V0kk-19sdxeuuy5YGSJE1uQi0C6Fr8YGbvvBUhXhoDUySuspMZEA7Oy1Rx849gEuuo6CL2cJXwkVoCI40gEmwCgIrVSq7jtHLb0vH4wipsBogoqN-eL1oeshV3NAYa3tiP9oiU1XXvSnh7_a)] This high melting point provides a clear processing window for formulation techniques like hot-melt extrusion or sintering that require thermal stability. The compound shows minimal weight loss (approx. 2.0%) up to its melting point, indicating it is largely free of unbound solvent and stable at elevated storage or processing temperatures below its melting threshold.

| Evidence Dimension | Melting Point (DSC) |

| Target Compound Data | ~259.0 °C |

| Comparator Or Baseline | General processing temperature ranges |

| Quantified Difference | High thermal stability up to ~240 °C |

| Conditions | Differential Thermal Analysis (DTA) and Thermogravimetric (TG) analysis. |

For developing robust manufacturing processes or thermally-dependent formulations, this specific melting and decomposition temperature is a critical parameter that dictates process limits and ensures product stability, making it a key data point for procurement.

Benchmark Standard for Colon-Targeted Drug Delivery Systems

Based on its well-documented, efficient delivery of 5-ASA to the colonic mucosa, Sulfasalazine is the gold-standard benchmark for evaluating novel colon-targeted prodrugs and formulations.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH4Ma10Yqz9V0kk-19sdxeuuy5YGSJE1uQi0C6Fr8YGbvvBUhXhoDUySuspMZEA7Oy1Rx849gEuuo6CL2cJXwkVoCI40gEmwCgIrVSq7jtHLb0vH4wipsBogoqN-eL1oeshV3NAYa3tiP9oiU1XXvSnh7_a)] Its established pharmacokinetic profile provides a robust positive control against which the performance of new chemical entities or delivery platforms can be quantitatively compared.

Positive Control in Preclinical Models of Colitis

Sulfasalazine is routinely used as a positive control agent in chemically-induced models of colitis (e.g., DSS or TNBS models) due to its consistent anti-inflammatory effects.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFABWYifpTYBohuSHugToyMUa61N0e9kwAOJKcfuQrBU907lpzJomdWt6V7TsQfW9cGUp8RWkYXfSDeOsJWG06oR93PhX_GCZp9UQu5tsr1MIVlOetIOS3dJASmlNNT9LY_gYGn)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFCPgyCD36qiWGg_sl-vZ6bLLPipRxMDDt_D-envcSz1jwT5aQ1sULSm6s8NQ17amt8xi_sSFcO9gmCLOMxIlvhN4y9zrh0B-U1c7hsIL4_tgZVDFFBwYuKUKXDc9aW60O9Dk0b4jXai6MVzh9vKQN_jD3XyI5_KNR7Igez7wB_kg_eIamBwdn29A5BcnOipM5ta0qGLQee33QiPHRBHhbYPiphzWH8RJAymg_YcQnsIPSDNSfIEg%3D%3D)] Its procurement is essential for validating these models and providing a therapeutic baseline to assess the efficacy of experimental treatments.

Model Compound for Poorly Soluble Drug Formulation Studies

With its extremely low and pH-dependent aqueous solubility, Sulfasalazine serves as an ideal model compound for developing and testing formulation strategies designed to handle BCS Class II/IV drugs.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFKNjj63hjJcweWMjdTRjI_COm3gxkMEc2chiS1Q32ckTl3s2wL2zQyduuBLtPWJUPhNW9gKQUWqclPt0d_JM7Way31hqkX50HzAkCNInxxisNRosRkOG0ir8I_JqRLqkXSdJ8F9uFwu1HMwf0%3D)] Its use is indicated in research on solid dispersions, nanoparticle formulations, and other solubility-enhancement techniques where a well-characterized, poorly soluble molecule is required.

Investigating Host-Microbiome-Drug Interactions

The activation of Sulfasalazine is entirely dependent on the metabolic action of the gut microbiome. This makes it a critical tool for research into how changes in the microbiome affect drug efficacy and metabolism.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEGW0Y5lGMIIH8-34OOGDtUMsfXj2Xb3wSOdMF-i3UaX9xE5YfN6M2hDNOL5Eq4iTVi18xk0aVSCsKsOhKel59bxcCHh7ovkchGl8zWJkfS8xFgR6zezBz69ha2RZQkbpDqZGy7F3xkFA%3D%3D)] Studies exploring the role of specific bacterial species or overall microbial dysbiosis on therapeutic outcomes frequently require sulfasalazine as the probe compound.

References

- [1] Fukushima, T., et al. "Measurement of colonic mucosal concentrations of 5-aminosalicylic acid is useful for estimating its therapeutic efficacy in distal ulcerative colitis: comparison of orally administered mesalamine and sulfasalazine." Journal of gastroenterology and hepatology 16.8 (2001): 883-8.

- [2] Gao, J., et al. "Modulation of Gut Microbiome Composition and Function in Experimental Colitis Treated with Sulfasalazine." Frontiers in Microbiology 8 (2017): 1695.

- [3] Kim, H., et al. "Comparative Evaluation between Sulfasalazine Alone and in Combination with Herbal Medicine on DSS-Induced Ulcerative Colitis Mice." Evidence-Based Complementary and Alternative Medicine 2017 (2017): 1-10.

- [4] Pawar, S. P., et al. "Solubility and Dissolution Enhancement of Sulfasalazine by Solid Dispersion Technique." Research Journal of Pharmacy and Technology 10.7 (2017): 2174-2181.

- [5] Schroeder, K. W., et al. "Coated oral 5-aminosalicylic acid therapy for mildly to moderately active ulcerative colitis. A randomized study." The New England journal of medicine 317.26 (1987): 1625-9.

Purity

Physical Description

Color/Form

Light brownish yellow to bright yellow fine powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 3.81 (est)

Odor

Appearance

Melting Point

220 dec °C

220 °C (decomposes)

Storage

UNII

GHS Hazard Statements

H317 (63.89%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (63.89%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H360 (34.72%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

FDA Label

Livertox Summary

Sulfasalazine is an antiinflammatory agent used extensively in chronic, long term therapy of inflammatory bowel disease. Sulfasalazine is structurally composed of a sulfonamide (sulfapyridine) and 5-aminosalacyclic acid (5-ASA) joined by an azo bond. Sulfasalazine is a rare, but well known cause of idiosyncratic liver injury.

Drug Classes

Antiinfective Agents

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Sulfasalazine is included in the database.

Sulfasalazine delayed release tablets, USP are indicated: a. in the treatment of mild to moderate ulcerative colitis, and as adjunctive therapy in severe ulcerative colitis; b. for the prolongation of the remission period between acute attacks of ulcerative colitis; c. in the treatment of patients with rheumatoid arthritis who have responded inadequately to salicylates or other nonsteroidal anti-inflammatory drugs (e.g., an insufficient therapeutic response to, or intolerance of, an adequate trial of full doses of one or more nonsteroidal anti-inflammatory drugs); and d. in the treatment of pediatric patients with polyarticular-course juvenile rheumatoid arthritis who have responded inadequately to salicylates or other nonsteroidal anti-inflammatory drugs. /Included in US product label/

Sulfasalazine delayed release tablets, USP are particularly indicated in patients with ulcerative colitis who cannot take uncoated sulfasalazine tablets because of gastrointestinal intolerance, and in whom there is evidence that this intolerance is not primarily the result of high blood levels of sulfapyridine and its metabolites, e.g., patients experiencing nausea and vomiting with the first few doses of the drug, or patients in whom a reduction in dosage does not alleviate the adverse gastrointestinal effects. /Included in US product label/

In patients with rheumatoid arthritis or juvenile rheumatoid arthritis, rest and physiotherapy as indicated should be continued. Unlike anti-inflammatory drugs, sulfasalazine delayed release tablets, USP do not produce an immediate response. Concurrent treatment with analgesics and/or nonsteroidal anti-inflammatory drugs is recommended at least until the effect of sulfasalazine delayed release tablets, USP is apparent. /Included in US product label/

The mode of action of sulfasalazine (SSZ) or its metabolites, 5-aminosalicylic acid (5-ASA) and sulfapyridine (SP), is still under investigation, but may be related to the anti-inflammatory and/or immunomodulatory properties that have been observed in animal and in vitro models, to its affinity for connective tissue, and/or to the relatively high concentration it reaches in serous fluids, the liver and intestinal walls, as demonstrated in autoradiographic studies in animals. In ulcerative colitis, clinical studies utilizing rectal administration of SSZ, SP and 5-ASA have indicated that the major therapeutic action may reside in the 5-ASA moiety. The relative contribution of the parent drug and the major metabolites in rheumatoid arthritis is unknown.

Sulfasalazine has been used with some success in the treatment of granulomatous colitis and scleroderma, and was reportedly beneficial in the treatment of collagenous colitis in one patient. /NOT included in US product label/

Sulfasalazine has been used for the management of mildly to moderately active Crohn's disease, but its role in the management of this condition is not as well defined as in the symptomatic treatment of ulcerative colitis. Sulfasalazine may be used as initial drug therapy in patients with mildly to moderately active disease, especially in those with ileocolonic or colonic involvement; the drug does not seem be effective in patients with small bowel disease. Many clinicians recommend that sulfasalazine be used in patients with left-sided disease, restricted to the colon. Limited data indicate that patients who have been previously treated with corticosteroids or have undergone surgical resection may fail to respond to sulfasalazine therapy, while those who have not received corticosteroids at initiation of sulfasalazine therapy or did not undergo surgery may respond substantially better to sulfasalazine than those receiving placebo. There also is some evidence that concomitant therapy with sulfasalazine and corticosteroids may not be more effective than either drug alone, but some subgroups of patients may have a better response to combined therapy (e.g., those with disease localized in the colon). Sulfasalazine does not appear to be useful for maintenance therapy in Crohn's disease once a remission has been attained by drug therapy or following surgical resection. However, limited data indicate that sulfasalazine may be superior to placebo in delaying clinical flare-ups in patients with Crohn's disease involving the colon and/or rectum, although results have been conflicting. /NOT included in US product label/

VET: Has been used in granulomatous colitis.

VET: Sulfasalazine is used for treatment of inflammatory large bowel (colonic) disease in dogs and cats. It has also been suggested for adjunctive use in treating vasculitis in dogs. It is not effective for small intestinal inflammation as colonic bacteria are required to cleave the drug into mesalamine (5-ASA) and sulfapyridine.

VET: Has been recommended as superior oral treatment for chronic ulcerative colitis in young dogs, particularly boxers.

There are limited data regarding alternative treatments for antihistamine refractory chronic idiopathic urticaria (CIU). Patients with recalcitrant skin disease often cannot gain satisfactory symptom control with standard therapies and may require prolonged courses of oral corticosteroids. There is a lack of information describing the degree and duration of sulfasalazine's efficacy, the frequency and nature of adverse reactions, and the appropriate safety monitoring parameters. /The study objective was/ to present a case series detailing the efficacy and safety of sulfasalazine therapy in patients with CIU. A retrospective chart review was conducted of 39 patients with sulfasalazine-treated CIU evaluated at Johns Hopkins Asthma and Allergy Center from October 2007 to March 2012. Eight patients were excluded from the final analysis. Twenty-six patients (83.9%) showed an improvement in symptoms within the first 3 months, with 51.6% of patients (n = 16) becoming asymptomatic within the first 6 months of starting sulfasalazine. Eleven patients (35.4%) achieved complete relief of symptoms after tapering off sulfasalazine therapy. Five of the 31 patients (16.1%) failed treatment, defined as worsening symptoms and pursuit of an alternative therapy. Six of 31 patients (19.4%) had a modified course of sulfasalazine therapy owing to abnormal hematologic parameters. Serious adverse events leading to drug discontinuation occurred in 6.5% of patients (n = 2) and included a patient with drug-induced leukopenia and one with rhabdomyolysis. Sulfasalazine is a highly effective treatment for patients with antihistamine resistant CIU. The frequency of adverse events leading to an alteration of sulfasalazine treatment supports the need for close monitoring of these patients.

/EXPL THER/ Prodrugs of 5-aminosalicylic acid (5-ASA), such as sulfasalazine, have been the mainstay for the treatment and maintenance of inflammatory bowel disease (IBD) for decades, which is attributable to their antiadaptive immune activity. However, 5-ASA compromises regeneration of intestinal epithelia and induces apoptosis. The majority of patients eventually undergo colectomy. Agonists for the prostaglandin E(2) subtype 4 (EP4) receptor have been shown to protect epithelial barrier against colitis-inducing agents and could be valuable alternatives for sulfasalazine. Here, we compared sulfasalazine and a novel EP4 agonist for their abilities to prevent colitis induction and relieve symptoms of established colitis in a dextran sulfate sodium-indomethacin mouse model. The EP4 agonist dose-dependently alleviated weight loss in colitis mice. Compared with sulfasalazine at 100 mg/kg on the colitis induction model, the EP4 agonist at 0.2 mg/kg was superior in reducing colitis symptoms, preventing increase of innate immune cells, and ameliorating inflammation in colon. In mice with established colitis, sulfasalazine quickly reversed weight loss but with fading efficacy. The EP4 agonist, in contrast, had slow but sustained effects on body weight gain and was more efficacious in epithelial regeneration. Such temporal differences between sulfasalazine and the EP4 agonist actions seemingly led to no additive effect in combination therapy. In conclusion, the EP4 agonist would be more efficacious in the maintenance of remission because of both anti-innate immune responses and epithelial regeneration activity, whereas sulfasalazine would be more suitable for induction of remission because of its rapid onset of antiadaptive inflammation action.

/EXPL THER/ Cancer stem cells (CSCs) have enhanced mechanisms of protection from oxidative stress. A variant form of CD44 (CD44v), a major CSC marker, was shown to interact with xCT, a subunit of cystine-glutamate transporter, which maintains high levels of intracellular reduced glutathione (GSH) which defend the cell against oxidative stress. Sulfasalazine (SSZ) is an inhibitor of xCT and was shown to suppress the survival of CD44v-positive stem-like cancer cells both in vitro and in vivo. To find the dose of SSZ which can safely reduce the population of CD44v-positive cells in tumors, a dose-escalation study in patients with advanced gastric cancer was conducted. SSZ was given four times daily by oral administration with 2 weeks as one cycle. Tumor biopsies were obtained before and after 14 days of administration of SSZ to evaluate expression of CD44v and the intratumoral level of GSH. Eleven patients were enrolled and received a dosage from 8 to 12 g/day. Safety was confirmed up to a dosage of 12 g/day, which was considered the maximum tolerated dose. Among the eight patients with CD44v-positive cells in their pretreatment biopsy samples, the CD44v-positive cancer cell population appeared to be reduced in the posttreatment biopsy tissues of four patients. Intratumoral GSH levels were also decreased in two patients, suggesting biological effectiveness of SSZ at 8 g/day or greater. This is the first study of SSZ as an xCT inhibitor for targeting CSCs. Reduction of the levels of CD44v-positive cells and GSH was observed in some patients, consistent with the mode of action of SSZ in CSCs.

/EXPL THER/ Sulfasalazine is a specific inhibitor of nuclear factor kappa B (NF-kappa B) which plays a key role in asthma. To determine the impact of sulfasalazine in the treatment of chronic asthma, BALB/c mice were sensitized and challenged with ovalbumin. Mice with experimentally induced asthma in group I received saline, group II sulfasalazine 200 mg/kg, group III sulfasalazine 300 mg/kg, and group IV dexamethasone 1 mg/kg intraperitoneally once a day in the last 7 days of the challenge period. Histological findings of the airways were evaluated by light and electron microscopies. Dexamethasone and sulfasalazine in both doses significantly improved all airway histopathologic parameters of asthma except numbers of goblet cells. Both doses of sulfasalazine improved thicknesses of basement membrane better than dexamethasone. Dexamethasone reduced the number of mast cells better than sulfasalazine (200 mg/kg). Further studies are needed to evaluate the efficacy of sulfasalazine in the treatment of asthma.

/EXPL THER/ Despite the demonstrated efficacy of etanercept for the treatment of ankylosing spondylitis (AS), sulfasalazine is often prescribed, especially in countries with limited access to biologic agents. The objective of this subset analysis of the ASCEND trial was to compare the efficacy of etanercept and sulfasalazine in treating patients with AS from Asia, Eastern/Central Europe, and Latin America. A total of 287 patients, 190 receiving etanercept 50 mg once weekly and 97 receiving sulfasalazine 3 g daily, from eight countries were included in this subset analysis. Differences in disease activity and patient-reported outcomes assessing health-related quality-of-life (HRQoL) parameters in response to treatment were analyzed using the Cochran-Mantel-Haenszel test for categorical efficacy endpoints and analysis of covariance model for continuous variables. At week 16, a significantly greater proportion of patients receiving etanercept achieved ASAS20 (79.0%) compared with patients receiving sulfasalazine (61.9%; p = 0.002). At week 16, treatment with etanercept also resulted in significantly better responses than sulfasalazine for ASAS40 (64.7 vs. 35.1%; p < 0.001), ASAS5/6 (48.1 vs. 26.3%; p < 0.001), proportion of patients achieving 50 % response in Bath AS Disease Activity Index (65.8 vs. 42.3%; p < 0.001), partial remission (35.3 vs. 17.5%; p = 0.002), and all HRQoL parameters. Both treatments were well tolerated. Etanercept was significantly more effective than sulfasalazine in the treatment of patients with AS from Asia, Central/Eastern Europe, and Latin America.

/EXPL THER/ Acute pouchitis, an idiopathic inflammatory condition of the ileal pouch anal anastomosis, is the most frequent complication after proctocolectomy for ulcerative colitis. /The study objective was/ to test the hypothesis that sulfasalazine (SASP) might have a synergistic beneficial effect in acute pouchitis, by combining the anti-inflammatory activity of 5-aminosalicylic Acid and the bacteriostatic effect of sulfapyridine. Twenty two patients were investigated for acute pouchitis; the Pouchitis Disease Activity Index (PDAI) was calculated and 11 patients with acute pouchitis (PDAI >7) were included in an open study, after obtaining their informed consent. Patients were treated with SASP 500 mg tablets, two tablets three times per day (3000 mg daily), for 2 months. Pouch endoscopy with biopsies was performed at the entry and at the end of the study. According to the PDAI score, 8/11 patients (73%) improved their clinical condition and 7/11 (63%) were in remission at the end of the treatment. At 8 weeks, the median PDAI index decreased from 11.2 +/- 2.3 to 6.6 +/- 4.7 P < 0.01. No adverse events or toxicity were reported and all patients completed the study. Despite the limitations of the current study, sulfasalazine seems to be a potential treatment for acute pouchitis.

/EXPL THER/ Oral sulfasalazine has been reported to be effective in patients with idiopathic cutaneous lichen planus (LP). Our purpose was to evaluate the efficacy of this drug in the treatment of generalized cutaneous lichen planus (GLP). In this study, we evaluated the effectiveness of the anti-inflammatory drug sulfasalazine for the treatment of GLP. A total of 52 patients with GLP presenting at the outpatient clinic were enrolled in this double-blind, randomized, placebo-controlled, prospective study. Of these patients, 44 completed the period of study. The patients were randomly divided into two groups. One group received placebo and the other was given sulfasalazine maximum 2.5 g/day. The patients were evaluated at the third and sixth weeks of treatment for improvement rate and occurrence of complications. After 6 weeks of treatment, the rate of cutaneous lesions improvement was 9.6% (two patients) in the placebo group and 82.6% (19 patients) in the sulfasalazine group. The improvement rate of pruritus was 14.3% in the placebo group and 91.3% in the sulfasalazine group. Side-effects which were mild and tolerable were detected in 30.7% of patients, but three patients left the study because of side effects. Most of the reported side-effects included gastrointestinal upset and headache. Statistically, sulfasalazine was more effective than placebo in reducing cutaneous lesions and improving pruritus after 6 weeks of treatment. According to our study, sulfasalazine is a relatively safe and effective treatment option and may be an alternative therapy for the treatment of generalized lichen planus.

/EXPL THER/ Sulfasalazine (SASP) blocks activation of nuclear factor-kappa B (NF-kappaB) in gestational tissues in vitro- one of the earliest signals in the inflammatory response. We hypothesized that the administration of SASP would reduce the rate of infection-mediated pre-term birth in a murine model. CD-1 mice (n = 40) were assigned on gestational day (gd) 14.5 to 1 of 3 treatments: (1) Sham infection and vehicle; (2) 10(4) CFU Escherichia coli and vehicle; or (3) 10(4) CFU E. coli and SASP (150 mg/Kg daily). Mice were observed twice daily and deliveries prior to gd 18.5 were considered pre-term. Significantly more mice delivered prior to gd 18.5 when infected with 10(4) CFU E. coli than sham-infected mice (P < 0.001) and this effect was significantly reduced in mice also treated with SASP (P = 0.002). SASP also tended to increase litter size (P = 0.060) and significantly increased weight of pups born to dams with intrauterine infections (P = 0.001). SASP reduced rates of pre-term delivery and improved pregnancy outcomes for mice infected with 10(4) CFU E. coli. This suggests that SASP has the potential to play a role in strategies to prevent pre-term birth in women.

/EXPL THER/ The present investigation was aimed at exploring the targeting potential of sulfasalazine (NF-kappaB inhibitor drug) loaded fucose tethered poly (propylene imine) (PPI) dendritic nanoarchitecture (SSZ-FUCO-PPID) to Kupffer cells for effective management of cytokine-induced liver damage. The SSZ-FUCO-PPID formulation was characterized for entrapment efficiency, in vitro release, stability, toxicological investigations, macrophage uptake, NF-kappaB inhibition, and in vivo studies. In cell uptake assay the uptake of SSZ-FUCO-PPID was found to be higher and preferentially by J774 macrophage cell line. Cytokine assay suggested that the SSZ-FUCO-PPID potentially inhibited the IL-12 p40 production in LPS activated macrophages. Western blot analysis clearly suggested that SSZ-FUCO-PPID inhibited the activation of NF-kappaB as indicated by the absence of p-IkappaB band. Pharmacokinetic study revealed improved bioavailability, half-life and mean residence time of SSZ upon fucosylation of dendrimers. The biodistribution pattern clearly established the higher amount of SSZ-FUCO-PPID in liver. Hematological data suggest that the fucosylated formulations are less immunogenic as compared to unconjugated formulations. The results suggest that the SSZ-FUCO-PPID formulation holds targeting potential to Kupffer cells for the treatment of cytokine-induced liver damage.

/EXPL THER/ It has been demonstrated that this sulfasalazine (SF) inhibits the nuclear factor kappaB (NFkappaB) pathway, which regulates important genes during inflammation and immune answer. The aim of this work was to evaluate the effects of SF on carbon tetrachloride (CCl(4))-induced liver fibrosis. We formed the following experimental groups of rats: controls, damage induced by chronic CCl(4) (0.4 g/kg, intraperitoneally, three times a week for 8 weeks) administration and CCl(4) + SF (100 mg/kg/day, postoperatively for 8 weeks) administration. We determined the activities of alanine aminotransferase (ALT), gamma-glutamyl transpeptidase (gamma-GTP), cyclooxygenase (COX)-1 and COX-2, lipid peroxidation, glutathione levels, collagen content, expression of transforming growth factor-beta (TGF-beta) and nuclear translocation of NFkappaB. SF was capable to inhibit the ALT and ?-GTP elevated levels induced with the CCl(4) administration. SF had antioxidant properties, prevented the lipid peroxidation and the imbalance of reduced and oxidized glutathione produced by CCl(4). Importantly, SF blocked the accumulation of collagen in the liver, the expression of TGF-beta, the nuclear translocation of NFkappaB and the activity of COX-2, all induced with the administration of CCl(4) in the rat. These results show that SF has strong antifibrotic properties because of its antioxidant properties and its ability to prevent nuclear translocation of NFkappaB and consequently the expression of TGF-beta and the activity of COX-2.

/EXPL THER/ Occupational exposure to beryllium (Be) results in Be sensitization (BeS) that can progress to pulmonary granulomatous inflammation associated with chronic Be disease (CBD). Be-specific lymphocytes are present in the blood of patients with BeS and in the blood and lungs of patients with CBD. Sulfasalazine and its active metabolite, mesalamine, are clinically used to ameliorate chronic inflammation associated with inflammatory bowel disease. We tested whether sulfasalazine or mesalamine could decrease Be-stimulated peripheral blood mononuclear cell (PBMC) proliferation in subjects with CBD and BeS and Be-induced cytokine production in CBD bronchoalveolar lavage (BAL) cells. CBD (n = 25), BeS (n = 12) and healthy normal control (n = 6) subjects were enrolled and ex vivo proliferation and cytokine production were assessed in the presence of Be and sulfasalazine or mesalamine. Be-stimulated PBMC proliferation was inhibited by treatment with either sulfasalazine or mesalamine. Be-stimulated CBD BAL cell IFN-gamma and TNF-alpha cytokine production was decreased by treatment with sulfasalazine or mesalamine. Our data suggest that both sulfasalazine and mesalamine interfere with Be-stimulated PBMC proliferation in CBD and BeS and dampens Be-stimulated CBD BAL cell proinflammatory cytokine production. These studies demonstrate that sulfasalazine and mesalamine can disrupt inflammatory pathways critical to the pathogenesis of chronic granulomatous inflammation in CBD, and may serve as novel therapy for human granulomatous lung diseases.

/EXPL THER/ We retrospectively identified 17 patients with delayed pressure urticaria (DPU), diagnosed by history and confirmed with provocative pressure testing. The average age in the cohort was 42.6 years with 10 women and seven men. The mean duration of disease before diagnosis was 19.7 months (range, 1-60 months). The diagnosis of DPU was not included in the differential diagnosis of referring physicians and was not a diagnostic consideration in any of seven biopsies obtained. None of the patients responded adequately to treatment with antihistamines, but all 17 responded transiently when treated with either oral or intramuscular steroids. Eleven patients experienced complete or near complete resolution of DPU with treatment with sulfasalazine (SZ). Four patients had a partial response while two were unable to continue therapy because of drug intolerance. SZ appears to be a low cost and effective treatment for DPU.

/EXPL THER/ Sulfasalazine (SSZ) is an anti-inflammatory drug that has been demonstrated to induce apoptosis and tumor regression through inhibition of plasma membrane cystine transporter xc(-). Cysteine is a rate-limiting precursor for intracellular glutathione (GSH) synthesis, which is vital for compound detoxification and maintaining redox balance. Platinum-based chemotherapy is an important regimen used in clinics for various cancers including colorectal cancer (CRC). We hypothesized that targeting xc(-) transporter by SSZ may annihilate cellular detoxification through interruption of GSH synthesis and may enhance the anti-cancer activity of cisplatin (CDDP) by increasing drug transport. In the present study, we revealed that xCT, the active subunit of xc(-), is highly expressed in CRC cell lines and human colorectal carcinoma tissues compared with their normal counterparts. SSZ effectively depleted cellular GSH, leading to significant accumulation of reactive oxygen species and growth inhibition in CRC cells. In contrast, the normal epithelial cells of colon origin were less sensitive to SSZ, showing a moderate ROS elevation. Importantly, SSZ effectively enhanced the intracellular platinum level and cytotoxicity of CDDP in CRC cells. The synergistic effect of SSZ and CDDP was reversed by antioxidant N-acetyl-L-cysteine (NAC). Together, these results suggest that SSZ, a relatively non-toxic drug that targets cystine transporter, may, in combination with CDDP, have effective therapy for colorectal cancer.

/EXPL THER/ Cancer in bone is frequently a result of metastases from distant sites, particularly from the breast, lung, and prostate. Pain is a common and often severe pathological feature of cancers in bone, and is a significant impediment to the maintenance of quality of life of patients living with bone metastases. Cancer cell lines have been demonstrated to release significant amounts of the neurotransmitter and cell-signaling molecule l-glutamate via the system xC(-) cystine/glutamate antiporter. We have developed a novel mouse model of breast cancer bone metastases to investigate the impact of inhibiting cancer cell glutamate transporters on nociceptive behavior. Immunodeficient mice were inoculated intrafemorally with the human breast adenocarcinoma cell line MDA-MB-231, then treated 14days later via mini-osmotic pumps inserted intraperitoneally with sulfasalazine, (S)-4-carboxyphenylglycine, or vehicle. Both sulfasalazine and (S)-4-carboxyphenylglycine attenuated in vitro cancer cell glutamate release in a dose-dependent manner via the system xC(-) transporter. Animals treated with sulfasalazine displayed reduced nociceptive behaviors and an extended time until the onset of behavioral evidence of pain. Animals treated with a lower dose of (S)-4-carboxyphenylglycine did not display this reduction in nociceptive behavior. These results suggest that a reduction in glutamate secretion from cancers in bone with the system xC(-) inhibitor sulfasalazine may provide some benefit for treating the often severe and intractable pain associated with bone metastases.

/EXPL THER/ Inflammatory bowel disease (IBD) is an idiopathic, chronic inflammatory condition, which affects the gastrointestinal tract and has no curative treatment. The present study aimed to investigate the effect of different doses of pioglitazone alone and in combination with sulfasalazine in TNBS (trinitrobenzenesulfonic acid)-induced inflammatory bowel disease (IBD) in rats. A total of 36 animals were included in the study. Animals were divided into five groups (n = 6): group I-vehicle (ethanol), group II-TNBS + ethanol, group IIIA-TNBS + pioglitazone (15 mg/kg), group IIIB-TNBS + pioglitazone (30 mg/kg), group IV-TNBS + sulfasalazine (360 mg/kg), group V-TNBS + sulfasalazine (360 mg/kg) + pioglitazone (least effective dose found in group III). Group III was divided into two subgroups, namely IIIA and IIIB, on the basis of different doses of pioglitazone used. After completion of two weeks of treatment, rats were sacrificed under ether anesthesia by cervical dislocation for assessment of intestinal inflammation, histological analysis, myeloperoxidase assay, malondialdehyde assay and TNF-alpha estimation. All the drug-treated groups showed both gross morphological and microscopic score either 1 or 2. None of them showed score of > 2 on both gross and microscopic morphological examination. Both MDA levels and MPO activity were significantly reduced in the drug-treated groups, with maximum reduction seen in the combination group. TNF-alpha was reduced in pioglitazone group. It was highly reduced in sulfasalazine group (group V) as compared to TNBS group thereby indicating that pioglitazone is protective in TNBS-induced inflammatory bowel disease. The present study showed reduction in lipid peroxidation, malondialdehyde levels and TNF-alpha levels in pioglitazone-treated group and hence, there was significant improvement in gross and microscopic features, too. However, combination of pioglitazone and sulfasalazine has shown greater efficacy.

/EXPL THER/ /The study objective was/ to evaluate the potential of etanercept versus sulfasalazine to reduce active inflammatory lesions on whole-body MRI in active axial spondyloarthritis with a symptom duration of less than 5 years. Patients were randomly assigned to etanercept (n=40) or sulfasalazine (n=36) treatment over 48 weeks. All patients showed active inflammatory lesions (bone marrow edema) on MRI in either the sacroiliac joints or the spine. MRI was performed at weeks 0, 24 and 48 and was scored for active inflammatory lesions in sacroiliac joints and the spine including posterior segments and peripheral enthesitis by two radiologists, blinded for treatment arm and MRI time point. In the etanercept group, the reduction of the sacroiliac joint score from 7.7 at baseline to 2.0 at week 48 was significantly (p=0.02) larger compared with the sulfasalazine group from 5.4 at baseline to 3.5 at week 48. A similar difference in the reduction of inflammation was found in the spine from 2.2 to 1.0 in the etanercept group versus from 1.4 to 1.3 in the sulfasalazine group between baseline and week 48, respectively (p=0.01). The number of enthesitic sites also improved significantly from 26 to 11 in the etanercept group versus 24 to 26 in the sulfasalazine group (p=0.04 for difference). 50% of patients reached clinical remission in the etanercept group versus 19% in the sulfasalazine group at week 48. In patients with early axial spondyloarthritis active inflammatory lesions detected by whole-body MRI improved significantly more in etanercept versus sulfasalazine-treated patients. This effect correlated with a good clinical response in the etanercept group.

/EXPL THER/ This article is to explore the curative effect of treating ankylosing spondylitis (AS) through combining etanercept, thalidomide and sulfasalazine. Sixty-two patients with AS were divided into 3 groups: experimental group Ais treated by etanercept+ thalidomide + sulfasalazine for 1 year (n=22); control group B was treated with etanercept; control group C was treated with thalidomide + sulfasalazine for 1 year (n=20). In 1st, 3rd, 6th, 12th month after the treatment, ASAS20 and ASAS50 were obtained through Bath ankylosing spondylitis disease activity index (BASDAI), Bath ankylosing spondylitis functional index (BASFI), erythrocyte sedimentation rate (ESR), C react protein (CRP) and then curative effect was analyzed. In 1 and 3 months after the treatment, each indicator had downtrend, and ASAS20 of experimental group and etanercept control group reached 100%; ASAS50 increased compared with the first months' treatment; although ASAS20 and ASAS50 in thalidomide control group was smaller, they increased; in 6 and 12 months after the treatment, ASAS20 improvement ratio in group A still remained on 100%, ASA50 improvement ratio increased; recurrence rate of group B increased; ASA20 and ASA50 had a continuous and significant increase, but theirs was less than group A. This study proved that, the effect of curing AS combining etanercept, thalidomide and sulfasalazine is better, therefore, it is a high-feasible treatment approach.

/EXPL THER/ Staphylococcal enterotoxin B (SEB) and related exotoxins are important virulence factors produced by Staphylococcus aureus as they cause human diseases such as food poisoning and toxic shock. These toxins bind directly to cells of the immune system resulting in hyperactivation of both T lymphocytes and monocytes/macrophages. The excessive release of proinflammatory cytokines from these cells mediates the toxic effects of SEB. This study examined the inhibitory activities of an anti-inflammatory drug, sulfasalazine, on SEB-stimulated human peripheral blood mononuclear cells (PBMC). Sulfasalazine dose-dependently inhibited tumor necrosis factor ?, interleukin 1 (IL-1) beta, IL-2, IL-6, interferon gamma (IFNgamma), and various chemotactic cytokines from SEB-stimulated human PBMC. Sulfasalazine also potently blocked SEB-induced T cell proliferation and NFkappaB activation. These results suggest that sulfasalazine might be useful in mitigating the toxic effects of SEB by blocking SEB-induced host inflammatory cascade and signaling pathways.

Pharmacology

Sulfasalazine is a synthetic salicylic acid derivative with affinity for connective tissues containing elastin and formulated as a prodrug, antiinflammatory Sulfasalazine acts locally in the intestine through its active metabolites, sulfamide 5-aminosalicylic acid and salicylic acid, by a mechanism that is not clear. It appears inhibit cyclooxygenase and prostaglandin production and is used in the management of inflammatory bowel diseases. (NCI04)

MeSH Pharmacological Classification

ATC Code

A07 - Antidiarrheals, intestinal antiinflammatory/antiinfective agents

A07E - Intestinal antiinflammatory agents

A07EC - Aminosalicylic acid and similar agents

A07EC01 - Sulfasalazine

Mechanism of Action

Sulfonamide combined with an anti-inflammatory drug. Sulfasalazine has little effect and salicylic acid (mesalamine) has anti-inflammatory effects. ... When administered as the combination of salicylic acid and the sulfonamide, sulfapyridine, the salicylic acid is released by colonic bacteria to produce an anti-inflammatory effect. The anti-inflammatory effect is believed to be through antiprostaglandin action, antileukotriene activity, or both.

... The purpose of the present study was to determine whether sulfasalazine therapy affected NF-kappaB activation and the expression of pro-inflammatory cytokines in patients with ulcerative colitis. ... A total of 38 patients with moderate ulcerative colitis were investigated. Twenty-one patients received sulfasalazine. Seventeen patients did not receive any medication. Biopsy specimens were obtained from inflamed mucosa and analyzed for NF-kappaB DNA binding activity, NF-kappaBp65/IkappaBalpha protein expression and the levels of pro-inflammatory cytokine mRNA using electrophoretic mobility shift assay, western blot analysis, immunohistochemical staining and reverse transcription-polymerase chain reaction (RT-PCR) analysis, respectively. Increased activation of NF-kappaB and high levels of the expression of interleukin (IL)-1beta mRNA and IL-8 mRNA were detected in biopsy specimens from patients with ulcerative colitis. Therapeutic administration of sulfasalazine effectively downregulated the activation of NF-kappaB and the expression of IL-1beta mRNA and IL-8 mRNA while IkappaBalpha levels were stable. /The authors concluded that/ the therapeutic benefits for ulcerative colitis of sulfasalazine might at least in part be attributed to its ability to inhibit NF-kappaB activation, resulting in the downregulation of pro-inflammatory cytokine mRNA expression.

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Drug Warnings

Only after critical appraisal should sulfasalazine delayed release tablets be given to patients with hepatic or renal damage or blood dyscrasias. Deaths associated with the administration of sulfasalazine have been reported from hypersensitivity reactions, agranulocytosis, aplastic anemia, other blood dyscrasias, renal and liver damage, irreversible neuromuscular and central nervous system changes, and fibrosing alveolitis. The presence of clinical signs such as sore throat, fever, pallor, purpura or jaundice may be indications of serious blood disorders or hepatotoxicity. Complete blood counts, as well as urinalysis with careful microscopic examination, should be done frequently in patients receiving sulfasalazine delayed release tablets ... . Discontinue treatment with sulfasalazine while awaiting the results of blood tests. Oligospermia and infertility have been observed in men treated with sulfasalazine; however, withdrawal of the drug appears to reverse these effects.

Serious infections, including fatal sepsis and pneumonia, have been reported. Some infections were associated with agranulocytosis, neutropenia, or myelosuppression. Discontinue sulfasalazine delayed release tablets if a patient develops a serious infection. Closely monitor patients for the development of signs and symptoms of infection during and after treatment with sulfasalazine delayed release tablets. For a patient who develops a new infection during treatment with sulfasalazine delayed release tablets, perform a prompt and complete diagnostic workup for infection and myelosuppression. Caution should be exercised when considering the use of sulfasalazine in patients with a history of recurring or chronic infections or with underlying conditions or concomitant drugs which may predispose patients to infections.

Severe hypersensitivity reactions may include internal organ involvement, such as hepatitis, nephritis, myocarditis, mononucleosis-like syndrome (i.e., pseudomononucleosis), hematological abnormalities (including hematophagic histiocytosis), and/or pneumonitis including eosinophilic infiltration.

For more Drug Warnings (Complete) data for Sulfasalazine (43 total), please visit the HSDB record page.

Biological Half Life

The observed plasma half-life for intravenous sulfasalazine is 7.6 +/- 3.4 hrs. The primary route of metabolism of sulfapyridine (SP) is via acetylation to form acetylsulfapyridine (AcSP). The rate of metabolism of SP to AcSP is dependent upon acetylator phenotype. In fast acetylators, the mean plasma half-life of SP is 10.4 hours, while in slow acetylators it is 14.8 hours. SP can also be metabolized to 5-hydroxy-sulfapyridine (SPOH) and N-acetyl-5-hydroxy-sulfapyridine. 5-aminosalicylic acid (5-ASA) is primarily metabolized in both the liver and intestine to N-acetyl-5-aminosalicylic acid via a nonacetylation phenotype dependent route. Due to low plasma levels produced by 5-ASA after oral administration, reliable estimates of plasma half-life are not possible.

The concentrations of sulfapyridine (SP) and N4-acetylsulfapyridine (AcSP) in the plasma and saliva of 5 healthy male adults (3 slow and 2 rapid acetylators) were determined as a function of time after a single 2.0-gm oral dose of sulfasalazine (salicylazosulfapyridine). SP absorption commenced 3.5 to 6 hr after sulfasalazine administration and occurred slowly (apparent absorption half-lives ranged from 1.6 to 5 hr) irrespective of acetylator phenotype. ...

In one study in healthy individuals receiving 4-g doses of sulfasalazine, the mean serum half-life of sulfasalazine was reported to be 5.7 hours following a single dose and 7.6 hours following multiple doses. The half-life of sulfapyridine was reported to be 8.4 hours following a single dose, and 10.4 hours following multiple doses of sulfasalazine.

The mean plasma half-life of sulfapyridine in fast acetylators or slow acetylators is 10.4 or 14.8 hours, respectively.

Sulfasalazine: 5 to 10 hours. Sulfapyridine: 6 to 14 hours, depending on acetylator status. Mesalamine (5-ASA): 0.6 to 1.4 hours.

Use Classification

Methods of Manufacturing

Preparation and bactericidal effect: E. E. A. Askelof et al., United States of America patent 2396145 (1946 to Pharmacia).

General Manufacturing Information

Analytic Laboratory Methods

Analyte: sulfasalazine; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Analyte: sulfasalazine; matrix: chemical identification; procedure: visible absorption spectrophotometry with comparison to standards

Analyte: sulfasalazine; matrix: chemical purity; procedure: absorption spectrophotometry with detection at 359 nm and comparison to standards

For more Analytic Laboratory Methods (Complete) data for Sulfasalazine (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: sulfasalazine; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 270 nm

Analyte: sulfasalazine; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 260 nm

Analyte: sulfasalazine; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 260 nm; limit of detection: 5 ng/mL

Storage Conditions

Store at 20 deg to 25 °C (68 deg to 77 °F).

Interactions

Daily doses of sulfasalazine 2 g (maximum 3 g) and weekly doses of methotrexate 7.5 mg (maximum 15 mg) were administered alone or in combination to 310 rheumatoid arthritis patients in two controlled 52-week clinical studies. The overall toxicity profile of the combination revealed an increased incidence of gastrointestinal adverse events, especially nausea, when compared to the incidence associated with either drug administered alone.

The effects of /methotrexate, phenylbutazone or sulfinpyrazone/ may be potentiated during concurrent use with sulfonamides because of displacement from plasma binding sites; phenylbutazone and sulfinpyrazone have also been reported to potentiate the effects of sulfonamides.

Concurrent use /of hemolytics/ with sulfasalazine may increase the potential for toxic side effects.

For more Interactions (Complete) data for Sulfasalazine (27 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Identification of SARS-CoV-2-induced pathways reveals drug repurposing strategies

Namshik Han, Woochang Hwang, Konstantinos Tzelepis, Patrick Schmerer, Eliza Yankova, Méabh MacMahon, Winnie Lei, Nicholas M Katritsis, Anika Liu, Ulrike Felgenhauer, Alison Schuldt, Rebecca Harris, Kathryn Chapman, Frank McCaughan, Friedemann Weber, Tony KouzaridesPMID: 34193418 DOI: 10.1126/sciadv.abh3032

Abstract

The global outbreak of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) necessitates the rapid development of new therapies against coronavirus disease 2019 (COVID-19) infection. Here, we present the identification of 200 approved drugs, appropriate for repurposing against COVID-19. We constructed a SARS-CoV-2-induced protein network, based on disease signatures defined by COVID-19 multiomics datasets, and cross-examined these pathways against approved drugs. This analysis identified 200 drugs predicted to target SARS-CoV-2-induced pathways, 40 of which are already in COVID-19 clinical trials, testifying to the validity of the approach. Using artificial neural network analysis, we classified these 200 drugs into nine distinct pathways, within two overarching mechanisms of action (MoAs): viral replication (126) and immune response (74). Two drugs (proguanil and sulfasalazine) implicated in viral replication were shown to inhibit replication in cell assays. This unbiased and validated analysis opens new avenues for the rapid repurposing of approved drugs into clinical trials.Sulfasalazine-Induced Toxic Epidermal Necrolysis: A Challenging Case During the COVID-19 Pandemic

Mohammad Shahidi-Dadras, Shaghayegh Shahrigharahkoshan, Esmat Yazdi, Alireza Fatemi, Zahra Mahboubi-Fooladi, Sahar DadkhahfarPMID: 34397495 DOI: 10.1097/TME.0000000000000361

Abstract

COVID-19 is a major health issue, and patients with underlying conditions are more susceptible to catastrophic outcomes. Toxic epidermal necrolysis (TEN) is a severe systemic disease caused by an immune system hypersensitive reaction. We present a case of TEN induced following sulfasalazine administration that later on complicated with COVID-19, deep vein thrombosis, pulmonary emboli, and eventually death.Interventions for the management of abdominal pain in ulcerative colitis

Vassiliki Sinopoulou, Morris Gordon, Terence M Dovey, Anthony K AkobengPMID: 34291816 DOI: 10.1002/14651858.CD013589.pub2

Abstract

Ulcerative colitis (UC) is a chronic inflammation of the colon characterised by periods of relapse and remission. It starts in the rectum and can extend throughout the colon. UC and Crohn's disease (CD) are the most common inflammatory bowel diseases (IBDs). However, UC tends to be more common than CD. It has no known cure but can be managed with medication and surgery. However, studies have shown that abdominal pain persists in up to one-third of people with UC in remission. Abdominal pain could be a symptom of relapse of the disease due to adverse effects of medication, surgical complications and strictures or adhesions secondary to UC.To assess the efficacy and safety of interventions for managing abdominal pain in people with ulcerative colitis.

We searched CENTRAL, MEDLINE and five other databases and clinical trials registries on 28 April 2021. We contacted authors of relevant studies and ongoing or unpublished trials that may be relevant to the review. We also searched references of trials and systematic reviews for any additional trials.

All published, unpublished and ongoing randomised trials that compared interventions for the management of abdominal pain with other active interventions or standard therapy, placebo or no therapy were included. People with both active and inactive disease were included. We excluded studies that did not report on any abdominal pain outcomes.

Two review authors independently conducted data extraction and 'Risk of bias' assessments. We analysed data using Review Manager 5. We expressed dichotomous and continuous outcomes as risk ratios (RRs) and mean differences (MDs), respectively, with 95% confidence intervals. We assessed the certainty of the evidence using the GRADE methodology.

We included five studies (360 randomised participants). Studies considered mainly participants in an inactive state of the disease. No conclusions could be drawn about the efficacy of any of the interventions on pain frequency, pain intensity, and treatment success. The certainty of the evidence was very low for all comparisons because of imprecision due to sparse data, and risk of bias. One study compared a low FODMAPs diet (n=13) to a sham diet (n=13). The evidence is very uncertain about the effect of this treatment on pain frequency (MD -4.00, 95% CI -20.61 to 12.61) and intensity (MD -9.00, 95% CI -20.07 to 2.07). Treatment success was not reported. One study compared relaxation training (n=20) to wait-list (n=20). The evidence is very uncertain about the effect of this treatment on pain frequency at end of intervention (MD 2.60, 95% CI 1.14 to 4.06) and 6-month follow-up (MD 3.30, 95% CI 1.64 to 4.96). Similarly, the evidence is very uncertain about the effect of this treatment on pain intensity at end of intervention (MD -1.70, 95% CI -2.92 to -0.48) and 6-month follow-up (MD -2.30, 95% CI -3.70 to -0.90). Treatment success was not reported. One study compared yoga (n=30) to no intervention (n=30). The study defined treatment success as the presence or absence of pain; however, the data they provided was unclear. Pain frequency and intensity were not reported. One study compared a kefir diet (Lactobacillus bacteria, n=15) to no intervention (n=15). The evidence is very uncertain about the effect of this treatment on pain intensity (MD -0.17, 95% CI -0.91 to 0.57). Pain frequency and treatment success were not reported. One study compared a stellate ganglion block treatment (n=90) to sulfasalazine treatment (n=30). The study defined treatment success as "stomachache"; however, the data they provided was unclear. Pain frequency and intensity were not reported. Two studies reported withdrawals due to adverse events. One study reported withdrawals due to adverse events as zero. Two studies did not report this outcome. We cannot draw any conclusions about the effects of any of the interventions on withdrawals due to adverse events because of the very limited evidence. The reporting of secondary outcomes was inconsistent. Adverse events tended to be very low or zero. However, we can make no clear judgements about adverse events for any of the interventions, due to the low number of events. Anxiety was measured and reported at end of intervention in only one study (yoga versus no intervention), and depression was not measured in any of the studies. We can therefore draw no meaningful conclusions about these outcomes.

We found very low-certainty evidence on the efficacy and safety of interventions for the management of abdominal pain in ulcerative colitis. Pervasive issues with very serious imprecision from small samples size and high risk of bias have led to very low-certainty outcomes, precluding conclusions. While few adverse events and no serious adverse events were reported, the certainty of these findings was again very low for all comparisons, so no conclusions can be drawn. There is a need for further research. We have identified eight ongoing studies in this review, so an update will be warranted. It is key that future research addresses the issues leading to reduced certainty of outcomes, specifically sample size and reporting that leads to high risk of bias. It is also important that if researchers are considering pain as a critical outcome, they should report clearly if participants were pain-free at baseline; in that case, data would be best presented as separate subgroups throughout their research.

A machine learning approach identifies 5-ASA and ulcerative colitis as being linked with higher COVID-19 mortality in patients with IBD

Satyaki Roy, Shehzad Z Sheikh, Terrence S FureyPMID: 34389789 DOI: 10.1038/s41598-021-95919-2

Abstract

Inflammatory bowel diseases (IBD), namely Crohn's disease (CD) and ulcerative colitis (UC) are chronic inflammation within the gastrointestinal tract. IBD patient conditions and treatments, such as with immunosuppressants, may result in a higher risk of viral and bacterial infection and more severe outcomes of infections. The effect of the clinical and demographic factors on the prognosis of COVID-19 among IBD patients is still a significant area of investigation. The lack of available data on a large set of COVID-19 infected IBD patients has hindered progress. To circumvent this lack of large patient data, we present a random sampling approach to generate clinical COVID-19 outcomes (outpatient management, hospitalized and recovered, and hospitalized and deceased) on 20,000 IBD patients modeled on reported summary statistics obtained from the Surveillance Epidemiology of Coronavirus Under Research Exclusion (SECURE-IBD), an international database to monitor and report on outcomes of COVID-19 occurring in IBD patients. We apply machine learning approaches to perform a comprehensive analysis of the primary and secondary covariates to predict COVID-19 outcome in IBD patients. Our analysis reveals that age, medication usage and the number of comorbidities are the primary covariates, while IBD severity, smoking history, gender and IBD subtype (CD or UC) are key secondary features. In particular, elderly male patients with ulcerative colitis, several preexisting conditions, and who smoke comprise a highly vulnerable IBD population. Moreover, treatment with 5-ASAs (sulfasalazine/mesalamine) shows a high association with COVID-19/IBD mortality. Supervised machine learning that considers age, number of comorbidities and medication usage can predict COVID-19/IBD outcomes with approximately 70% accuracy. We explore the challenge of drawing demographic inferences from existing COVID-19/IBD data. Overall, there are fewer IBD case reports from US states with poor health ranking hindering these analyses. Generation of patient characteristics based on known summary statistics allows for increased power to detect IBD factors leading to variable COVID-19 outcomes. There is under-reporting of COVID-19 in IBD patients from US states with poor health ranking, underpinning the perils of using the repository to derive demographic information.Endoscopy within 7 days after detecting high calprotectin levels can be useful for therapeutic decision-making in ulcerative colitis

Ho Min Yong, Sung-Jo Park, Seong Ran Jeon, Heesu Park, Hyun Gun Kim, Tae Hee Lee, Junseok Park, Jin-Oh Kim, Joon Seong Lee, Bong Min Ko, Hyeon Jeong Goong, Suyeon ParkPMID: 34449501 DOI: 10.1097/MD.0000000000027065

Abstract

The aim of this study was to assess the appropriate time interval to identify the association between the fecal calprotectin (FC) test and endoscopic activity, and to evaluate whether the time interval affects the therapeutic plan adjustment in patients with ulcerative colitis (UC).This study included 103 patients who underwent FC tests and endoscopic examinations within the past three months. The FC test results classified cases into three groups as follows: moderate to severe (>200, >250, or >300 μg/g), mild (100-200, 100-250, or 100-300 μg/g), and inactive (<100 μg/g) activity. The Mayo endoscopic subscore was used to determine endoscopic activity. Therapeutic plan adjustment included the addition or increased dosage of anti-inflammatory drugs, steroids, immunomodulators, and biologics.Using the cutoff value for FC of 200 μg/g, the appropriate time interval for dividing the association and non-association between Mayo endoscopic subscore and FC was 7 days (sensitivity, 74.4%; specificity, 50.0%; area under the curve [AUC], 0.6032). When using FC 250 or 300 μg/g, the appropriate time interval was 5.5 days, with a sensitivity of 71.7% and specificity of 49.1 (AUC 0.5862) in FC 250 μg/g, a sensitivity of 69.6%, and a specificity of 47.4 (AUC 0.5549) for FC 300 μg/g. Therapeutic plans changed in 29.1% of patients. In patients with shorter intervals (≤7 days) between the FC test and endoscopy, significant therapeutic plan adjustments were observed in patients with UC (36.5% vs. 17.5%, P = .047).Although the need for endoscopy within 7 days after detecting high FC (≥ 200 μg/g) was not statistically supported, endoscopy within a shorter interval (≤7 days) in UC patients with high FC can help determine the therapeutic plan.The inhibition of NFкB signaling and inflammatory response as a strategy for blunting bile acid-induced hepatic and renal toxicity

Asrin Ahmadi, Hossein Niknahad, Huifeng Li, Ali Mobasheri, Ram Kumar Manthari, Negar Azarpira, Khadijeh Mousavi, Bahman Khalvati, Yangfei Zhao, Jianyu Sun, Yuqi Zong, Mohammad Mehdi Ommati, Reza HeidariPMID: 34089816 DOI: 10.1016/j.toxlet.2021.05.012

Abstract

The cholestatic liver injury could occur in response to a variety of diseases or xenobiotics. Although cholestasis primarily affects liver function, it has been well-known that other organs such as the kidney could be influenced in cholestatic patients. Severe cholestasis could lead to tissue fibrosis and organ failure. Unfortunately, there is no specific therapeutic option against cholestasis-induced organ injury. Hence, finding the mechanism of organ injury during cholestasis could lead to therapeutic options against this complication. The accumulation of potentially cytotoxic compounds such as hydrophobic bile acids is the most suspected mechanism involved in the pathogenesis of cholestasis-induced organ injury. A plethora of evidence indicates a role for the inflammatory response in the pathogenesis of several human diseases. Here, the role of nuclear factor-kB (NFkB)-mediated inflammatory response is investigated in an animal model of cholestasis. Bile duct ligated (BDL) animals were treated with sulfasalazine (SSLZ, 10 and 100 mg/kg, i.p) as a potent inhibitor of NFkB signaling. The NFkB proteins family activity in the liver and kidney, serum and tissue levels of pro-inflammatory cytokines, tissue biomarkers of oxidative stress, serum markers of organ injury, and the liver and kidney histopathological alterations and fibrotic changes. The oxidative stress-mediated inflammatory-related indices were monitored in the kidney and liver at scheduled time intervals (3, 7, and 14 days after BDL operation). Significant increase in serum and urine markers of organ injury, besides changes in biomarkers of oxidative stress and tissue histopathology, were evident in the liver and kidney of BDL animals. The activity of NFkB proteins (p65, p50, p52, c-Rel, and RelB) was significantly increased in the liver and kidney of cholestatic animals. Serum and tissue levels of pro-inflammatory cytokines (IL-1β, IL-2, IL-6, IL-7, IL-12, IL-17, IL-18, IL-23, TNF-α, and INF-γ) were also higher than sham-operated animals. Moreover, TGF- β, α-SMA, and tissue fibrosis (Trichrome stain) were evident in cholestatic animals' liver and kidneys. It was found that SSLZ (10 and 100 mg/kg/day, i.p) alleviated cholestasis-induced hepatic and renal injury. The effect of SSLZ on NFkB signaling and suppression of pro-inflammatory cytokines could play a significant role in its protective role in cholestasis. Based on these data, NFkB signaling could receive special attention to develop therapeutic options to blunt cholestasis-induced organ injury.Ginkgo biloba leaf extract suppresses intestinal human breast cancer resistance protein expression in mice: Correlation with gut microbiota

Jeon-Kyung Kim, Min Sun Choi, Jae-Young Kim, Jun Sang Yu, Jeong In Seo, Hye Hyun Yoo, Dong-Hyun KimPMID: 34010745 DOI: 10.1016/j.biopha.2021.111712

Abstract